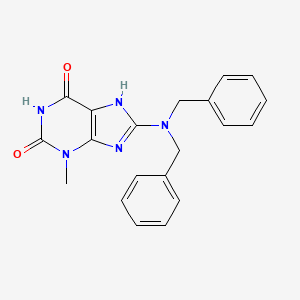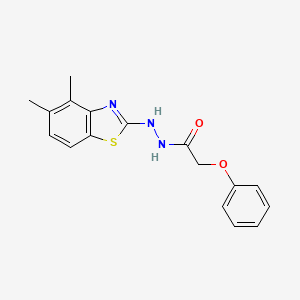
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide (2-CN-FP-3-MP) is a chemical compound belonging to the class of amides. It is an important and versatile synthetic intermediate used in various scientific fields, such as medicinal chemistry, organic chemistry and biochemistry. The compound has a wide range of applications, including as a synthetic intermediate for the production of pharmaceuticals, and as a starting material for the synthesis of a variety of compounds.
Wirkmechanismus
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide acts as a nucleophile in organic reactions, and its reactivity is due to the presence of the cyano group. The cyano group is highly reactive and can form covalent bonds with other molecules. This enables the compound to act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is a versatile synthetic intermediate used in various scientific fields. Its advantages include its availability, low cost, and its high reactivity. However, the compound is also limited by its potential toxicity, and its reactivity can lead to the formation of unwanted side products.
Zukünftige Richtungen
The potential of 2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide as a synthetic intermediate has yet to be fully explored. Potential future directions include the development of new synthetic routes for the production of the compound, as well as the exploration of its potential applications in the synthesis of novel compounds. Additionally, further research could be conducted to explore the compound’s potential biochemical and physiological effects.
Synthesemethoden
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is synthesized from the reaction of 4-fluorophenylacetonitrile and 3-methoxyphenylacetonitrile in the presence of anhydrous sodium acetate, in an aqueous solution of acetic acid. The reaction is conducted at room temperature for several hours and yields the desired compound in high yields. The reaction can be further optimized to improve the yield and reduce the reaction time.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is an important synthetic intermediate used in various scientific research fields. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reactant in organic synthesis, medicinal chemistry, and biochemistry. In addition, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as quinolones, pyridines, and imidazoles.
Eigenschaften
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-4-2-3-12(10-16)9-13(11-19)17(21)20-15-7-5-14(18)6-8-15/h2-8,10,13H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQRLMUYYZYLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)
![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)
![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)